5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione is a complex organic compound featuring a cyclohexane ring substituted with dimethyl groups and a pyridinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazone derivatives with different nucleophiles.
Scientific Research Applications
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Material Science: It is used in the design and synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-(2-(pyridin-2-yl)hydrazono)cyclohexane-1,3-dione: Similar structure but with the pyridinyl group at a different position.
5,5-Dimethyl-2-(2-(pyridin-4-yl)hydrazono)cyclohexane-1,3-dione: Similar structure but with the pyridinyl group at a different position.
5,5-Dimethyl-2-(2-(quinolin-3-yl)hydrazono)cyclohexane-1,3-dione: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
The unique positioning of the pyridinyl group in 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-yldiazenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2)6-10(17)12(11(18)7-13)16-15-9-4-3-5-14-8-9/h3-5,8,17H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSUYVGFVBLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CN=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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